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Desoxo-palbociclib

Cat. No.: B1159397
M. Wt: 431.53
Attention: For research use only. Not for human or veterinary use.
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Description

Desoxo-palbociclib, also known as Palbociclib Impurity D or Palbociclib Vinyl impurity, is an important related substance of the active pharmaceutical ingredient (API) Palbociclib . Palbociclib is a targeted therapy medication used for the treatment of specific types of advanced or metastatic breast cancer and functions as a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor . This impurity, with the CAS number 2204863-06-7 and molecular formula C24H29N7O, serves as a critical quality control standard in pharmaceutical research and development . Its primary research application is in the monitoring and control of the Palbociclib manufacturing process, helping to ensure the purity, safety, and efficacy of the final drug product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are typically employed for its identification and quantification . The use of well-characterized impurities like this compound is essential for validating analytical methods, conducting stability studies, and meeting the stringent regulatory requirements for drug approval . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₄H₂₉N₇O

Molecular Weight

431.53

Synonyms

Palbociclib Impurity-2

Origin of Product

United States

Nomenclature and Structural Framework of Desoxo Palbociclib in Relation to Palbociclib Analogs

Systematic Chemical Naming and Structural Representation

Desoxo-palbociclib is chemically identified by its systematic IUPAC name: 8-cyclopentyl-6-ethenyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. nih.gov It is also recognized by other synonyms such as Palbociclib (B1678290) Impurity D and 6-Styrene Palbociclib. synthinkchemicals.com The compound is registered under the CAS number 2204863-06-7. nih.govsynthinkchemicals.combiosynth.comsynzeal.comveeprho.comsimsonpharma.comanalyticachemie.insimsonpharma.comchemwhat.compharmaffiliates.comlgcstandards.com

The molecular formula of this compound is C24H29N7O, and it has a molecular weight of approximately 431.53 g/mol . synthinkchemicals.combiosynth.comveeprho.comanalyticachemie.insimsonpharma.com The structural representation of this compound is characterized by a core pyrido[2,3-d]pyrimidin-7-one scaffold. ontosight.ai This central structure is substituted with a cyclopentyl group at the 8-position, a methyl group at the 5-position, and a vinyl group at the 6-position. synzeal.comveeprho.comsimsonpharma.comanalyticachemie.in A key feature is the 2-amino pyridine (B92270) moiety, which is linked to a piperazine (B1678402) ring at its 5-position. synzeal.comveeprho.comsimsonpharma.comanalyticachemie.in

Table 1: Chemical Identifiers for this compound

IdentifierValue
Systematic IUPAC Name 8-cyclopentyl-6-ethenyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one nih.gov
CAS Number 2204863-06-7 nih.govsynthinkchemicals.combiosynth.comsynzeal.comveeprho.comsimsonpharma.comanalyticachemie.insimsonpharma.comchemwhat.compharmaffiliates.comlgcstandards.com
Molecular Formula C24H29N7O synthinkchemicals.combiosynth.comveeprho.comanalyticachemie.insimsonpharma.com
Molecular Weight 431.53 g/mol synthinkchemicals.comveeprho.comanalyticachemie.insimsonpharma.com
Synonyms Palbociclib Impurity D, 6-Styrene Palbociclib synthinkchemicals.com

Derivational Relationship to Palbociclib and Related Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds

This compound is structurally derived from palbociclib, a well-established inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). daicelpharmastandards.comveeprho.com Palbociclib's chemical name is 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one. daicelpharmastandards.comeuropa.eu The core of both molecules is the pyrido[2,3-d]pyrimidine ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities. nih.govresearchgate.netmdpi.com

The key structural difference lies at the 6-position of the pyrido[2,3-d]pyrimidine ring. In palbociclib, this position is occupied by an acetyl group (-COCH3). daicelpharmastandards.comeuropa.eunih.gov In this compound, the acetyl group is replaced by a vinyl group (-CH=CH2). synzeal.comveeprho.comsimsonpharma.comanalyticachemie.in This "desoxo" designation in its common name highlights the absence of the carbonyl oxygen from the acetyl group present in the parent drug, palbociclib.

The pyrido[2,3-d]pyrimidine scaffold is a recurring motif in the design of kinase inhibitors. researchgate.net The synthesis of this scaffold often involves multi-step sequences, allowing for the introduction of various substituents to modulate the compound's properties. nih.gov

Table 2: Comparison of Functional Groups at Position 6

CompoundFunctional Group at Position 6
Palbociclib Acetyl (-COCH3) daicelpharmastandards.comeuropa.eunih.gov
This compound Vinyl (-CH=CH2) synzeal.comveeprho.comsimsonpharma.comanalyticachemie.in

Structural Distinctions within the Palbociclib Impurity and Metabolite Landscape

This compound is classified as a process-related impurity of palbociclib, meaning it can be formed during the manufacturing process. synthinkchemicals.comveeprho.com The landscape of palbociclib-related substances is diverse, encompassing various impurities and metabolites. daicelpharmastandards.com

Other known impurities of palbociclib include isomers, degradants, and residual solvents. daicelpharmastandards.com For instance, 6-Desacetyl 6-BromoPalbociclib is another impurity where the acetyl group is replaced by a bromine atom. ontosight.aidaicelpharmastandards.com Metabolites of palbociclib are formed in the body through processes like oxidation and sulfonation. A major circulating metabolite is the glucuronide conjugate of palbociclib. europa.eu

The structural variations among these compounds are critical for analytical purposes. Developing selective methods to identify and quantify these impurities is essential to ensure the quality and safety of the final palbociclib drug product. researchgate.net The presence of this compound and other related substances is monitored during stability studies to ensure the drug product remains within specified limits throughout its shelf life. daicelpharmastandards.com

Synthetic Pathways and Chemical Transformations of Desoxo Palbociclib

Methodologies for Targeted Chemical Synthesis

The deliberate synthesis of Desoxo-palbociclib is primarily undertaken to produce it as a reference standard for analytical purposes or as a key intermediate in specific manufacturing pathways for Palbociclib (B1678290). synthinkchemicals.comlongdom.org

One of the documented synthetic strategies for Palbociclib proceeds through a vinyl intermediate, which is structurally equivalent to a protected form of this compound. longdom.org This route highlights a targeted method for generating the compound.

The sequence can be broadly outlined as:

Formation of the Core Structure : The synthesis begins with the construction of the substituted pyrido[2,3-d]pyrimidin-7-one nucleus. This often involves the ring-closure reaction of a substituted pyrimidine (B1678525) derivative. google.comresearchgate.net

Coupling of Key Fragments : A crucial step involves the coupling of the halogenated pyridopyrimidinone core (such as a bromo- or chloro-substituted version) with the side chain, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. tdcommons.org

Vinyl Group Installation : A C-C bond formation reaction is employed to introduce the vinyl group at the 6-position. The Stille coupling reaction, which utilizes a vinyl tin reagent, is a documented method to produce the 6-vinyl intermediate (this compound, in its protected form). longdom.org This intermediate is a direct precursor in this pathway to Palbociclib.

The successful synthesis of this compound relies on the careful selection of starting materials, reagents, and protecting groups.

Precursors : A common precursor is a 6-halo-substituted pyridopyrimidinone core, such as 6-bromo-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one, where the piperazine (B1678402) nitrogen is protected. longdom.orgtdcommons.org

Vinylating Agent : For the Stille coupling, a vinyl tin reagent like tributyl(vinyl)stannane is used to transfer the vinyl group to the aromatic core. longdom.org

Catalyst : Palladium-based catalysts are essential for mediating the Stille coupling. Catalysts such as PdCl2(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) are employed. longdom.org

Protecting Groups : The use of a tert-butoxycarbonyl (Boc) group to protect the piperazine moiety is a common strategy. This prevents side reactions and ensures the desired coupling occurs. longdom.org

Optimizing the reaction parameters is crucial for maximizing the yield and purity of this compound, particularly for the key C-C bond-forming step. Challenges in similar palladium-catalyzed reactions, such as the Heck reaction, include the formation of byproducts, necessitating careful control over reaction conditions. longdom.org

Table 1: Optimization Parameters for Stille Coupling to Generate this compound Intermediate
ParameterConditionRationale/Notes
CatalystPalladium complexes (e.g., PdCl₂(dppf))Essential for activating the C-X bond for cross-coupling. The choice of ligand (e.g., dppf) is critical for stability and catalytic efficiency. longdom.org
SolventAprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF)Selected to ensure solubility of reactants and compatibility with the organometallic reagents. longdom.org
Temperature-10°C to elevated temperatures (e.g., 90°C)Initial low temperatures can control exothermic reactions during reagent addition, while heating is often required to drive the catalytic cycle to completion. longdom.org
BaseOrganic bases (e.g., Triethylamine (TEA), DIPEA)Used to neutralize acids formed during the reaction and maintain optimal pH for the catalyst. researchgate.net
Reaction TimeSeveral hours (e.g., 4-24 hours)Monitored by techniques like HPLC to ensure the reaction proceeds to completion and to minimize the formation of degradation products.

Formation Mechanisms as a Process-Related Impurity of Palbociclib

This compound is frequently reported as a process-related impurity in the manufacture of Palbociclib. veeprho.comdaicelpharmastandards.comasianpubs.org Its presence must be monitored and controlled to ensure the quality and safety of the final drug product. europa.eu

The primary intermediate that leads to the formation of this compound as an impurity is the 6-vinyl substituted pyridopyrimidinone itself. In synthetic routes that utilize this compound as a precursor to Palbociclib, any unreacted starting material will carry over into the final product. longdom.org

For example, in a synthesis where the 6-vinyl group is subsequently oxidized or hydrated to form the 6-acetyl group of Palbociclib, the 6-vinyl compound (this compound) is the direct precursor. Its presence in the final API is a result of incomplete conversion in this final chemical transformation.

The formation of this compound as an impurity is mainly attributed to side reactions or incomplete reactions during the synthesis of Palbociclib.

Incomplete Conversion : The most direct pathway for the formation of this compound as an impurity is the incomplete conversion of the 6-vinyl intermediate to the 6-acetyl group of Palbociclib. longdom.org If the reaction does not proceed to completion, the starting vinyl material will remain.

Side Reactions in Coupling Processes : In routes employing palladium-catalyzed reactions like the Heck reaction with reagents such as n-butyl vinyl ether, side reactions or incomplete subsequent steps can lead to the persistence of vinyl-containing impurities. longdom.org

Degradation Pathways : While specific degradation pathways of Palbociclib leading directly to this compound are not extensively detailed, forced degradation studies show that Palbociclib can degrade under stress conditions like heat, light, or humidity, forming various byproducts. veeprho.comjpionline.org It is plausible that certain conditions could favor elimination reactions in related intermediates, although this is less documented than carry-over from vinyl-based synthetic routes.

Table 2: Formation Pathways of this compound as an Impurity
Formation PathwayDescriptionKey Reaction Type
Intermediate Carry-overIncomplete conversion of the 6-vinyl intermediate (this compound) to the 6-acetyl final product (Palbociclib). longdom.orgOxidation/Hydration of an alkene
Side ReactionUnintended formation during C-C coupling steps designed to build the Palbociclib core, especially when vinyl-containing reagents are used. longdom.orgHeck or Stille Coupling
Precursor ImpurityIf the 6-halo-substituted precursor contains a vinyl impurity, it can be carried through the subsequent synthetic steps.Impurity carry-over

Influence of Reaction Parameters on Impurity Profile

The formation of this compound, also known as Palbociclib Impurity D, is intricately linked to the synthetic route of the parent active pharmaceutical ingredient (API), Palbociclib. synthinkchemicals.com As a process-related impurity, its generation is highly sensitive to the specific conditions employed during key chemical transformations. veeprho.com Understanding the influence of various reaction parameters is crucial for controlling the purity of the final drug product.

Several synthetic strategies for Palbociclib have been reported, with many culminating in a final step that involves the hydrolysis of a vinyl ether intermediate to form the desired 6-acetyl group on the pyrido[2,3-d]pyrimidin-7-one core. google.com It is within this critical step that the formation of this compound, which retains a vinyl group instead of the acetyl group, can occur if the reaction is incomplete or sub-optimally controlled. simsonpharma.comsynzeal.compharmaffiliates.com

The choice of acid catalyst, solvent, temperature, and reaction time are paramount in dictating the impurity profile. For instance, the use of protonic acids like hydrochloric acid, methanesulfonic acid, or p-toluenesulfonic acid is common for the hydrolysis and deprotection steps in Palbociclib synthesis. google.com The concentration and strength of the acid can affect the rate and completeness of the vinyl ether hydrolysis. Insufficient acid or a non-homogenous reaction mixture could lead to higher levels of unreacted vinyl intermediate, resulting in the this compound impurity.

Furthermore, palladium catalysts, often used in cross-coupling reactions such as the Heck reaction to build the core structure of Palbociclib, can also influence the impurity profile. researchgate.netasianpubs.org Side reactions catalyzed by palladium complexes under specific ligand and temperature conditions may contribute to the formation of various impurities, including those related to the vinyl group. One study identified three major impurities, including a desacetyl impurity, that were formed due to the use of a palladium catalyst in a penultimate reaction step. asianpubs.org

The table below summarizes key reaction parameters and their potential impact on the formation of this compound during the synthesis of Palbociclib.

Reaction ParameterInfluence on this compound FormationResearch Findings
Acid Catalyst The type and concentration of the acid used in the final hydrolysis step are critical. Insufficient acid catalysis can lead to incomplete conversion of the vinyl ether precursor to the acetyl group, thereby increasing the level of this compound. google.comProtonic acids like hydrochloric acid and methanesulfonic acid are used to facilitate hydrolysis. The reaction's progress is monitored over time to ensure completion and minimize the vinyl impurity. google.com
Temperature Reaction temperature affects the rate of hydrolysis. Lower temperatures may slow the reaction, potentially leaving unreacted vinyl ether precursor, while excessively high temperatures could promote degradation or side reactions. google.comThe final hydrolysis/rearrangement step is often conducted at elevated temperatures (e.g., 55-60°C) to drive the reaction to completion. google.com
Solvents The choice of solvent (e.g., methanol (B129727), water) impacts the solubility of reactants and intermediates, affecting reaction kinetics and completeness. google.comSolvents such as methanol and water are employed in the final step. The solvent system must be optimized to ensure all components remain in solution for a homogenous reaction. google.com
Metal Catalysts Palladium catalysts used in preceding C-C bond-forming reactions (e.g., Heck coupling) can lead to the formation of various process-related impurities. researchgate.netasianpubs.orgThe use of palladium catalysts was linked to the formation of desacetyl impurities during the synthesis of the Palbociclib core structure. asianpubs.org

Green Chemistry Principles in this compound Synthesis and Impurity Control

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and enhance sustainability. samipubco.com While there are no specific reports on the "green synthesis" of this compound as a target molecule, the application of green chemistry to the synthesis of Palbociclib directly impacts the formation and control of its impurities, including this compound.

The focus of green chemistry in this context is to design synthetic routes for Palbociclib that are more efficient, use less hazardous materials, and generate minimal waste. samipubco.com This inherently leads to a cleaner product with a better-controlled impurity profile.

Key green chemistry strategies relevant to controlling this compound levels include:

Atom Economy: Designing reactions, such as one-pot processes, that maximize the incorporation of all starting materials into the final product, thereby reducing byproducts. chemicalpapers.com A reported one-pot, two-step method involving a Heck reaction and ring closure sequence for a Palbociclib intermediate exemplifies this approach. chemicalpapers.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. Research has explored routes that utilize inexpensive and less hazardous raw materials to reduce environmental risks. researchgate.netchemicalpapers.com

Catalysis: Employing highly selective and efficient catalysts can minimize side reactions and improve yield, thus reducing the formation of impurities. Electrocatalysis, for example, has been presented as an environmentally friendly method for the amination of the pyrido[2,3-d]pyrimidin-7-one core, avoiding harsh reagents. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible. The development of electrochemical methods allows for reactions to proceed without the need for high temperatures. researchgate.net

The table below outlines some green chemistry approaches applied to the synthesis of Palbociclib and their effect on impurity control.

Green Chemistry PrincipleApplication in Palbociclib SynthesisImpact on Impurity Control (including this compound)
Improved Route Efficiency Development of synthetic routes with fewer steps and one-pot reactions. chemicalpapers.comresearchgate.netReduces the number of isolation and purification steps, minimizing potential for impurity formation and increasing overall yield.
Alternative Energy Sources Use of electrochemistry for key steps like C-H amination. researchgate.netOffers a green and efficient strategy that can provide high yields and avoid harsh chemical oxidants, potentially leading to a cleaner reaction profile.
Benign Reagents A protocol for a double Heck reaction was developed using less hazardous reagents and inexpensive raw materials. researchgate.netReduces overall environmental impact and can lead to a more controlled and predictable impurity profile by avoiding complex and reactive reagents.
Waste Reduction Focus on processes that reduce environmental hazards and waste generation. samipubco.comA cleaner synthesis inherently means fewer byproducts and impurities that need to be removed, simplifying purification and reducing solvent waste.

By optimizing the synthesis of the parent compound, Palbociclib, according to green chemistry principles, the formation of process-related impurities like this compound can be significantly minimized, leading to a safer and more sustainable pharmaceutical manufacturing process.

Advanced Spectroscopic and Chromatographic Elucidation of Desoxo Palbociclib

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of Desoxo-palbociclib. By providing a highly accurate mass measurement, typically to within 5 ppm, it allows for the unambiguous determination of the molecular formula.

For polar molecules like this compound, Electrospray Ionization (ESI) is the most common and effective ionization technique, particularly when coupled with liquid chromatography (LC). plos.org ESI is a soft ionization method that typically generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation, making it ideal for determining molecular weight. plos.orgmdpi.com Analysis is performed in positive ion mode, which is well-suited for the nitrogen-rich, basic structure of this compound containing multiple sites amenable to protonation (piperazine and pyridine (B92270) nitrogens).

Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique, suitable for less polar compounds that may not ionize efficiently by ESI. mdpi.com While ESI is generally preferred for this class of compounds, APCI can also be used and may provide different adducts or fragmentation information.

Based on its molecular formula, C₂₄H₂₉N₇O, the theoretical exact mass of the neutral this compound is 431.2430 g/mol . HRMS analysis would target the protonated molecule [C₂₄H₃₀N₇O]⁺.

Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations for illustrative purposes, as specific experimental data is not widely published.)

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₂₄H₃₀N₇O⁺ 432.2506
[M+Na]⁺ C₂₄H₂₉N₇ONa⁺ 454.2325
[M+K]⁺ C₂₄H₂₉N₇OK⁺ 470.1975

Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns that confirm the compound's structure. The protonated molecular ion ([M+H]⁺, m/z ≈ 432.25) is isolated and subjected to collision-induced dissociation (CID). While detailed fragmentation studies for this compound are not extensively published, a predicted pathway can be inferred based on its structure and known fragmentation of Palbociclib (B1678290). plos.orgjyoungpharm.orgmdpi.com

Key fragmentation would likely involve the cleavage of the piperazine (B1678402) ring and the bond between the pyridine and the central pyrido[2,3-d]pyrimidine (B1209978) core. The loss of the piperazine moiety is a common fragmentation route for related structures.

Table 2: Predicted Major MS/MS Fragments of this compound (Note: This table represents a predicted fragmentation pattern for illustrative purposes.)

Precursor Ion (m/z) Proposed Fragment Structure Fragment Ion (m/z) Neutral Loss
432.25 [M+H - C₄H₈N₂]⁺ 346.19 86.07 (Piperazine)
432.25 [M+H - C₅H₁₀N₂]⁺ 332.17 100.08 (N-vinylpiperazine)
432.25 [C₅H₁₁N₂]⁺ 100.09 332.16

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy provides the definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule. A full suite of one- and two-dimensional NMR experiments is required for complete assignment.

¹H NMR: The proton NMR spectrum of this compound would display signals corresponding to each unique proton environment. Key expected signals include those for the vinyl group (a distinct set of doublet of doublets), aromatic protons on the pyridine and pyrimidine (B1678525) rings, the piperazine ring protons (typically broad signals), the cyclopentyl group protons, and the methyl group protons. mdpi.comlibretexts.org

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals all unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the numerous signals from the cyclopentyl and piperazine moieties. mdpi.comresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: This table provides expected chemical shift (δ) ranges in ppm relative to TMS, as specific experimental data is not widely published. Actual values may vary based on solvent and experimental conditions.)

Functional Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Pyridopyrimidine, Pyridine) 7.0 - 9.0 100 - 160
Vinyl Protons (-CH=CH₂) 5.0 - 6.5 110 - 140
Cyclopentyl Protons 1.5 - 2.2 (and a CH methine ~5.5-6.0) 25 - 60
Piperazine Protons 3.0 - 4.0 45 - 55
Methyl Protons (-CH₃) 2.0 - 2.5 10 - 20
Amine Proton (-NH-) 8.5 - 9.5 (broad) N/A

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, mapping out adjacent protons, which is essential for assigning the cyclopentyl, vinyl, and aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), linking the proton assignments to their corresponding carbon atoms. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different structural fragments, such as linking the cyclopentyl group to the pyrimidine nitrogen and the piperazine group to the pyridine ring. ustc.edu.cn

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps confirm stereochemistry and the spatial arrangement of substituents, such as the relative orientation of the methyl and vinyl groups on the pyridopyrimidine ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. nih.gov The spectrum would confirm the presence of key structural motifs. A study on Palbociclib showed characteristic peaks for the carbonyl (C=O) and N-H stretching vibrations at 1695 cm⁻¹ and 3440 cm⁻¹, respectively. mdpi.com this compound is expected to show similar absorptions, with additional characteristic peaks for the vinyl group.

Table 4: Expected Characteristic IR Absorption Bands for this compound (Note: This table provides expected absorption ranges for illustrative purposes.)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3300 - 3500
Aromatic (C-H) Stretch 3000 - 3100
Alkyl (C-H) Stretch 2850 - 3000
Amide (C=O) Stretch 1680 - 1700
Aromatic (C=C) Stretch 1450 - 1600
Vinyl (C=C) Stretch 1620 - 1680

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The extensive conjugated system of the pyrido[2,3-d]pyrimidin-7-one core linked to the aminopyridine moiety constitutes the primary chromophore. Studies on the parent compound Palbociclib have reported a maximum absorbance (λmax) at approximately 220 nm. innovareacademics.inrjptonline.org this compound is expected to have a similar UV absorption profile, as the core chromophore remains intact. The replacement of the acetyl group with a vinyl group might induce a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the λmax. researchgate.nettudublin.ie

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. migrationletters.com This method provides detailed information about bond lengths, bond angles, and crystal packing, which is invaluable for the unambiguous structural confirmation of a compound. migrationletters.comnih.gov For pharmaceutical substances, X-ray crystallography is essential for identifying the solid-state structure of APIs and their impurities, which can influence critical properties such as stability and solubility. migrationletters.com

While X-ray crystallography has been successfully applied to study cocrystals of the parent drug, Palbociclib, to understand its structural features, specific X-ray crystallographic data for this compound is not widely available in the public domain. mdpi.com The generation of such data would require the isolation of this compound and its successful crystallization into a single crystal of suitable quality for diffraction analysis. nih.gov Should such data become available, it would provide the definitive solid-state conformation of this impurity.

Analytical Methodologies for the Detection and Quantification of Desoxo Palbociclib

Development and Validation of Chromatographic Methods for Purity and Related Substances Analysis

Desoxo-palbociclib, a known related substance of the anticancer drug Palbociclib (B1678290), requires precise analytical methods for its detection and quantification to ensure the quality and safety of the final pharmaceutical product. Chromatographic techniques are central to analyzing the purity of Palbociclib and identifying impurities like this compound that may arise during synthesis or degradation. daicelpharmastandards.comjpionline.org

High-Performance Liquid Chromatography (HPLC) with UV, PDA, or Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Palbociclib and its related substances, including this compound. oriprobe.comjisciences.comresearchgate.net These methods are developed to be simple, specific, and stable for routine quality control testing. ijpronline.comresearchgate.net

Various HPLC methods have been established, often employing a reversed-phase (RP) approach with a C18 column. ijpronline.comresearchgate.net For instance, one method utilized an Inert Sustain C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer (pH 5.7) and acetonitrile (B52724), using gradient elution and a detection wavelength of 225 nm. oriprobe.com Another developed method used a mobile phase of perchloric acid and acetonitrile in a gradient mode with detection at 230 nm. researchgate.net The selection of the mobile phase and detector wavelength is critical for achieving good separation and sensitivity. Detection is commonly performed using UV, Photodiode Array (PDA), or Mass Spectrometric (MS) detectors, which provide the necessary specificity and sensitivity for impurity profiling. jisciences.comresearchgate.net

A stable and economical RP-HPLC method was developed using a C18 intersil ODS column with a mobile phase of 0.5M ammonium acetate and acetonitrile (40:60 v/v) at a flow rate of 1 ml/min and detection at 266 nm. ijpronline.com The retention time for Palbociclib in this method was 4.813 minutes. ijpronline.com The development of such methods is crucial for the qualitative and quantitative analysis of Palbociclib and its impurities in pharmaceutical dosage forms. researchgate.net

Summary of HPLC Methods for Palbociclib and Related Substances Analysis
ColumnMobile PhaseDetection WavelengthFlow RateReference
Inert Sustain C18Ammonium acetate buffer (pH 5.7) : Acetonitrile (gradient)225 nmNot Specified oriprobe.com
Inert sustain swift (C18)Perchloric acid and Acetonitrile (gradient)230 nm1 mL/min researchgate.net
C18 intersil ODS (250 X 4.6 mm, 5µm)0.5M Ammonium acetate : Acetonitrile (40:60 v/v)266 nm1 ml/min ijpronline.com
Inertsil ODS- 3V (4.6 mm × 250 mm, 5 µm)Ammonium acetate : Acetonitrile (32:68, v/v)263 nm1.0 ml/min researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS, UHPLC-Q-TOF/MS/MS) for Enhanced Sensitivity and Selectivity

For enhanced sensitivity and selectivity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight (Q-TOF) MS/MS is employed. rjptonline.orgresearchgate.net These techniques are particularly valuable for identifying and characterizing process-related impurities and degradation products of Palbociclib. jpionline.orgresearchgate.net

A UHPLC-QTOF-MS method was utilized to assess the impact of green tea extract on Palbociclib pharmacokinetics, demonstrating the technique's capability in complex matrices. rjptonline.org In another study, a sensitive and selective UHPLC-MS/MS method was developed for the simultaneous determination of Palbociclib, letrozole, and its metabolite in rat plasma. researchgate.net This method used a C18 column with an isocratic mobile phase of methanol (B129727) and water. researchgate.net The high sensitivity of UHPLC-MS/MS is essential for detecting trace-level impurities. researchgate.net

The development of UHPLC methods often involves a systematic investigation of critical parameters like the organic modifier percentage, column temperature, and flow rate, which can be optimized using Design of Experiments (DoE) principles. researchgate.netresearchgate.net Such methods have shown excellent linearity and precision, making them suitable for the accurate analysis of Palbociclib and its impurities. researchgate.netresearchgate.net For instance, one validated UHPLC method demonstrated high coefficients of determination (r² > 0.999) for Palbociclib and its impurities. researchgate.net

Key Features of UHPLC Methods for Palbociclib Analysis
TechniqueKey ApplicationValidation ParametersReference
UHPLC-QTOF-MSPharmacokinetic studiesValidated for assessing drug interactions rjptonline.org
UHPLC-MS/MSSimultaneous determination in plasmaSensitive and selective researchgate.net
UHPLCQuantification of process-related impuritiesExcellent precision (%RSD < 8.2% for impurities) and linearity (r² > 0.999) researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts (If Applicable)

While HPLC and UHPLC are the primary techniques for non-volatile impurities like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice for identifying and quantifying any volatile byproducts that might be generated during the synthesis of Palbociclib. The manufacturing process of Palbociclib involves various solvents and reagents, some of which could potentially lead to volatile impurities. daicelpharmastandards.comlongdom.org Although specific studies detailing the GC-MS analysis of this compound were not found, the control of volatile impurities is a standard requirement in pharmaceutical manufacturing to ensure the safety and quality of the final drug product.

Application of this compound as an Analytical Reference Standard

This compound is utilized as an analytical reference standard for various purposes in the pharmaceutical industry. synzeal.comchemwhat.com These standards are crucial for method development, validation, and routine quality control of Palbociclib. synzeal.comaxios-research.com

Qualification and Certification of Reference Materials

This compound reference standards are supplied with detailed characterization data to comply with regulatory guidelines. synzeal.com Suppliers often provide a Certificate of Analysis (CoA) from a cGMP-compliant analytical facility. daicelpharmastandards.com This CoA includes comprehensive characterization data, such as ¹H NMR, ¹³C NMR, IR, Mass Spectrometry (MS), and HPLC purity. daicelpharmastandards.com While some materials are provided as analytical materials and not as official USP Reference Standards, they can be used as working or secondary reference standards. synthinkchemicals.comanalyticachemie.in Further internal validation according to respective regulatory guidelines may be required by the end-user. synthinkchemicals.com

Use in Method Validation (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

This compound as a reference standard is essential for the validation of analytical methods according to ICH guidelines. ijpronline.comresearchgate.netresearchgate.net Method validation ensures that the analytical procedure is suitable for its intended purpose. particle.dkqbdgroup.com

Specificity: The method's ability to accurately measure the analyte in the presence of impurities is confirmed using the this compound standard. researchgate.netqbdgroup.comich.org The analytical method should be able to separate the peak of Palbociclib from the peak of this compound and other related substances. chemrxiv.org

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. particle.dk For impurity quantification, linearity is typically established from the limit of quantification (LOQ) to 150% or 250% of the impurity concentration. researchgate.netresearchgate.net A correlation coefficient (r) of greater than 0.99 is generally considered acceptable. researchgate.net

Accuracy: Accuracy is determined by spiking the drug substance with known amounts of the this compound impurity standard and measuring the recovery. researchgate.netqbdgroup.comich.org Acceptable recovery values demonstrate the accuracy of the method. researchgate.net

Precision: This is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netqbdgroup.comich.org The precision is expressed as the relative standard deviation (%RSD) of a series of measurements. Typically, a %RSD of less than 2% is considered acceptable. researchgate.netresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. particle.dkcawood.co.uk These are often determined based on the signal-to-noise ratio, with a common ratio being 3:1 for LOD and 10:1 for LOQ. researchgate.netcawood.co.ukbiopharminternational.com For Palbociclib and its impurities, various methods have reported different LOD and LOQ values. For example, one HPLC method for Palbociclib reported an LOD of 4.87 µg/ml and an LOQ of 14.77 µg/ml. ijpronline.com Another study reported an LOD of 1.6378 µg/ml and an LOQ of 4.951 µg/ml for Palbociclib. researchgate.net A method for the simultaneous estimation of Letrozole and Palbociclib reported an LOD of 0.1µg/ml and an LOQ of 0.3µg/ml for Palbociclib. jetir.org

Validation Parameters for Analytical Methods Using this compound Reference Standard
ParameterPurposeTypical Acceptance CriteriaReference
SpecificityTo ensure the method can distinguish the analyte from impurities.Resolution between peaks. researchgate.netqbdgroup.comich.org
LinearityTo verify a proportional relationship between concentration and response.Correlation coefficient (r) > 0.99. researchgate.netparticle.dk
AccuracyTo determine the closeness of the measured value to the true value.Acceptable % recovery of spiked impurity. researchgate.netqbdgroup.comich.org
PrecisionTo assess the degree of scatter between multiple measurements.% Relative Standard Deviation (%RSD) < 2%. researchgate.netresearchgate.net
LOD/LOQTo determine the lowest detectable and quantifiable analyte levels.Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ. researchgate.netparticle.dkcawood.co.uk

Impurity Profiling and Stability-Indicating Methods for Palbociclib Formulations

Impurity profiling is a crucial aspect of pharmaceutical quality control, ensuring that the levels of any unwanted chemical entities in the final drug product are within acceptable limits. For Palbociclib, this includes the identification and quantification of process-related impurities and degradation products. veeprho.comjpionline.org this compound is a known process-related impurity and potential degradant of Palbociclib. daicelpharmastandards.com

Stability-indicating methods are analytical procedures that can accurately and precisely measure the drug substance in the presence of its impurities, degradants, and excipients. chemrxiv.orggreenpharmacy.info The development of such methods is essential for assessing the stability of Palbociclib formulations under various environmental conditions. chemrxiv.org High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques widely employed for this purpose. veeprho.comjisciences.com

A variety of stability-indicating HPLC methods have been developed for the determination of Palbociclib. researchgate.netgreenpharmacy.info These methods are designed to separate Palbociclib from its potential impurities, including this compound, with high resolution and sensitivity. chemrxiv.orgresearchgate.net

Key Chromatographic Systems for Palbociclib Analysis:

FeatureSystem 1System 2System 3
Column Inertsil ODS-3V (4.6 mm x 250 mm, 5 µm) greenpharmacy.infoInert sustain swift (C18) researchgate.netSymmetry C18 (4.6mm x 150mm, 3.5µm) jpionline.org
Mobile Phase Ammonium acetate:acetonitrile (32:68, v/v) greenpharmacy.infoPerchloric acid and acetonitrile (gradient) researchgate.netAcetonitrile: 0.1% formic acid (50:50) jpionline.org
Flow Rate 1.0 ml/min greenpharmacy.info1.0 ml/min researchgate.netNot Specified jpionline.org
Detection UV at 263 nm greenpharmacy.infoUV at 230 nm researchgate.netNot Specified jpionline.org

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. researchgate.net It involves subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. jpionline.orgeuropa.eu The primary purpose of these studies is to identify the likely degradation products, which helps in establishing the degradation pathways and the intrinsic stability of the molecule. jpionline.org

In the case of Palbociclib, forced degradation studies have been instrumental in identifying its degradation products. asianpubs.org For instance, degradation of Palbociclib was notably observed under oxidative stress conditions, specifically with hydrogen peroxide. europa.eu Studies have also reported the formation of N-oxide impurities during forced oxidative degradation. asianpubs.org However, significant degradation was not observed under acidic or basic conditions. europa.eu

The data generated from these studies are essential for developing and validating analytical methods that can effectively separate and quantify all potential degradation products, including this compound, ensuring the method is truly "stability-indicating." greenpharmacy.inforesearchgate.net

Summary of Forced Degradation Conditions for Palbociclib:

Stress ConditionReagent/MethodObservation
Acid Hydrolysis Not specifiedNo significant degradation observed europa.eu
Base Hydrolysis Not specifiedNo significant degradation observed europa.eu
Oxidation Hydrogen peroxideDegradation observed europa.eu
Oxidation AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)Degradation observed europa.eu
Thermal Hot air oven jpionline.orgDegradation products formed jpionline.org
Photolytic Simulated sunlight europa.euNot specified

The accurate quantification of this compound is a critical quality control measure for Palbociclib drug substance and drug products. Several highly sensitive and specific analytical methods, primarily based on reverse-phase high-performance liquid chromatography (RP-HPLC), have been developed and validated for this purpose. chemrxiv.orgjetir.org These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure their reliability. greenpharmacy.inforesearchgate.net

Validation parameters typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). jisciences.comresearchgate.net For instance, one validated RP-HPLC method demonstrated linearity for Palbociclib over a specific concentration range, with an LOD of 1.6378 µg/ml and an LOQ of 4.951 µg/ml. greenpharmacy.info Another method reported an LOD of 0.1 µg/ml and an LOQ of 0.3 µg/ml for Palbociclib. jetir.org A highly sensitive LC-MS/MS method showed an even lower LOD and LOQ of 0.01 and 0.1 μg/ml, respectively. jpionline.org

These validated methods allow for the routine analysis of Palbociclib formulations, ensuring that the levels of this compound and other impurities are consistently below the established safety thresholds. researchgate.netgreenpharmacy.info The use of reference standards for impurities like this compound is crucial for the accurate calibration and validation of these analytical methods. synzeal.com

Metabolic Studies of Desoxo Palbociclib Pre Clinical and in Vitro Models

Identification and Characterization of Desoxo-palbociclib as a Metabolite of Palbociclib (B1678290).researchgate.netnih.gov

This compound has been identified as one of the metabolites of Palbociclib in both in vitro and in vivo preclinical models. researchgate.netnih.gov The investigation into the metabolic fate of Palbociclib is a critical component of its development, as metabolites can possess their own pharmacological or toxicological activities. nih.gov

Enzymatic Pathways and Cytochrome P450 (CYP) Isoforms Involved in its Formation.pfizermedicalinformation.comdrugbank.compfizermedicalinformation.com

The formation of this compound from its parent compound, Palbociclib, is primarily mediated by specific enzymes within the liver. In vitro studies utilizing human hepatocytes, liver cytosolic and S9 fractions, and recombinant sulfotransferase (SULT) enzymes have pinpointed Cytochrome P450 3A (CYP3A) and sulfotransferase 2A1 (SULT2A1) as the main enzymatic players in the metabolism of Palbociclib. pfizermedicalinformation.comdrugbank.compfizermedicalinformation.comfda.goveuropa.eueuropa.eu These enzymes are crucial for the biotransformation of a wide array of xenobiotics, including many pharmaceutical drugs. mdpi.com The involvement of CYP3A underscores the potential for drug-drug interactions, as this enzyme is responsible for the metabolism of numerous other medications. fda.goveuropa.eueuropa.eu

In Vitro Metabolism Studies Using Microsomal and S9 Fractions from Animal Models.researchgate.netnih.gov

To understand the metabolic profile of Palbociclib and the formation of its metabolites, researchers have employed in vitro systems, including liver microsomes and S9 fractions from both human and rat sources. nih.govscience.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes and provide a controlled environment to study metabolic pathways. mdpi.com In these in vitro settings, several metabolites of Palbociclib, including this compound, have been successfully detected and characterized. nih.gov The use of both human and rat-derived fractions allows for a comparative analysis of metabolism between species, which is a vital step in preclinical drug development. researchgate.netnih.gov

Elucidation of Metabolic Transformations.researchgate.netnih.govresearchgate.net

The biotransformation of Palbociclib into its various metabolites, including this compound, involves several key chemical reactions. These metabolic transformations primarily include: researchgate.netnih.govresearchgate.net

Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule.

Oxidation: A reaction that increases the oxidation state of an atom.

N-dealkylation: The removal of an alkyl group from a nitrogen atom.

Carbonylation: The introduction of a carbonyl group (C=O) into the molecule.

In Vivo Metabolic Fate in Preclinical Animal Models for Research Purposes

To complement in vitro findings, the metabolic fate of Palbociclib has been investigated in preclinical animal models, providing a more comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Analysis of Biological Matrices (Urine, Feces, Plasma) for Metabolite Detection.researchgate.netnih.govfda.gov

To identify and quantify Palbociclib and its metabolites, including this compound, various biological matrices are collected and analyzed. These include urine, feces, and plasma. researchgate.netnih.govfda.gov Advanced analytical techniques, such as ultrahigh-performance liquid chromatography-quadruple time-of-flight tandem mass spectrometry (UHPLC/Q-TOF/MS/MS), are employed for the sensitive and specific detection of these compounds. nih.gov In studies with Sprague-Dawley rats, a total of 14 metabolites were detected across these biological samples, demonstrating the extensive metabolism of Palbociclib. nih.gov The analysis of these matrices provides a complete picture of the excretion pathways and the relative abundance of each metabolite. fda.gov

Compound Name
Abemaciclib
Anastrozole
Bortezomib
Cisplatin
This compound
Dexamethasone
Fulvestrant
Ibrutinib
Letrozole
Navitoclax
Palbociclib
Ribociclib
Trilaciclib

Table 1: Key Metabolic Transformations of Palbociclib

Transformation Description
Hydroxylation Addition of a hydroxyl group (-OH).
Oxidation Increase in the oxidation state of an atom.
N-dealkylation Removal of an alkyl group from a nitrogen atom.
Carbonylation Introduction of a carbonyl group (C=O).
Sulfation Addition of a sulfo group.
Acetylation Addition of an acetyl functional group.

This table summarizes the primary metabolic reactions that Palbociclib undergoes, leading to the formation of this compound and other metabolites.

Table 2: In Vitro and In Vivo Models Used in Metabolic Studies of Palbociclib
Model Type Specific Model Purpose
In Vitro Human and Rat Liver Microsomes To study Phase I metabolic reactions.
Human and Rat S9 Fractions To study both Phase I and Phase II metabolic reactions.
Recombinant CYP3A and SULT2A1 To identify specific enzymes involved in metabolism.
In Vivo Sprague-Dawley Rats To study the complete ADME profile of the drug.

This table outlines the different experimental systems used to investigate the metabolism of Palbociclib.

Comparative Metabolism with Other Palbociclib Analogs and Derivatives

The metabolic profile of palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has been extensively studied, providing a basis for comparison with its analogs and derivatives, including this compound. wikipedia.orgnih.gov In preclinical and in vitro models, palbociclib undergoes extensive hepatic metabolism, primarily driven by cytochrome P450 3A (CYP3A) and sulfotransferase 2A1 (SULT2A1) enzymes. drugbank.comfda.govcancercareontario.ca The main metabolic pathways involve oxidation and sulfonation, with acylation and glucuronidation identified as minor routes. drugbank.comeuropa.eu

Studies utilizing human and rat liver microsomes (HLM and RLM) and S9 fractions have been instrumental in elucidating these pathways. researchgate.netnih.gov In vivo studies in Sprague-Dawley rats identified a total of 14 metabolites, formed through processes such as hydroxylation, oxidation, sulfation, N-dealkylation, acetylation, and carbonylation. researchgate.netnih.gov The major circulating entity in plasma remains unchanged palbociclib, with the majority of the drug being excreted as various metabolites. europa.eu A significant metabolite found in excreta is a sulfamic acid conjugate of palbociclib. europa.eu

This compound is a related compound, and while specific comparative metabolic studies are not extensively detailed in the public domain, its structure suggests it would undergo metabolism by similar enzymatic pathways as the parent compound, palbociclib. biosynth.comveeprho.comlgcstandards.com The primary metabolic enzymes for palbociclib, CYP3A4 and SULT2A1, would likely also be involved in the biotransformation of its analogs. fda.govnih.gov

Furthermore, research into developing new palbociclib analogs has sometimes included metabolic stability as a key parameter for evaluation. For example, a furyl derivative of palbociclib was noted for exhibiting greater stability in mouse liver microsome assays compared to palbociclib itself, indicating that structural modifications can significantly alter metabolic susceptibility. mdpi.com

The following table summarizes the key metabolic pathways and enzymes involved in the biotransformation of palbociclib, which serves as a reference for understanding the metabolism of its derivatives like this compound.

Compound Primary Metabolic Enzymes Major Metabolic Pathways Key Metabolites Study Models
Palbociclib CYP3A, SULT2A1 drugbank.comfda.govcancercareontario.caOxidation, Sulfonation drugbank.comeuropa.euSulfamic acid conjugate, Glucuronide conjugate drugbank.comeuropa.euHuman and Rat Liver Microsomes, S9 Fractions, Sprague-Dawley Rats researchgate.netnih.gov
Other CDK4/6 Inhibitors (e.g., Abemaciclib, Ribociclib) CYP3A4 nih.govVaried, primarily oxidationSpecific to each compoundPreclinical and Clinical Studies nih.govhps.com.au
Palbociclib Analogs (e.g., Furyl derivative) Not specifiedNot specifiedNot specifiedMouse Liver Microsome Assay mdpi.com

Mechanistic and Cellular Investigations of Desoxo Palbociclib in Vitro Studies

Assessment of Potential Modulatory Effects on Cyclin-Dependent Kinases (CDKs) In Vitro

There is currently no publicly available data from in vitro kinase inhibition assays to characterize the specific activity of Desoxo-palbociclib against CDK4, CDK6, or CDK2.

No studies have been published that investigate the effect of this compound on the phosphorylation of the Retinoblastoma (Rb) protein in any cell line.

Structure-Activity Relationship (SAR) Studies Comparing this compound to Palbociclib (B1678290) and Other Analogs

The structure-activity relationship (SAR) of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors is a critical area of research for the development of potent and selective anticancer agents. Palbociclib, a first-in-class CDK4/6 inhibitor, has a well-defined pharmacophore that serves as a benchmark for the design of new analogs, including this compound.

Identification of Key Structural Features for CDK4/6 Inhibition

The core structure of palbociclib, a pyrido[2,3-d]pyrimidin-7-one, is fundamental to its inhibitory activity against CDK4 and CDK6. Several key structural features are crucial for its potent and selective inhibition:

Pyrido[2,3-d]pyrimidine (B1209978) Scaffold: This heterocyclic system mimics the adenine (B156593) ring of ATP, enabling the molecule to bind to the ATP-binding pocket of the CDK enzymes.

Hinge-Binding Motif: The 2-aminopyridine (B139424) moiety forms critical hydrogen bonds with the hinge region of the kinase, specifically with the backbone nitrogen and carbonyl oxygen of residues like Val101 in CDK6. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

Cyclopentyl Group at N8: This lipophilic group occupies a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.

Piperazine (B1678402) Moiety: The piperazine ring extends into the solvent-exposed region of the ATP-binding cleft. This feature can be modified to fine-tune the physicochemical properties of the molecule, such as solubility and cell permeability.

Acetyl Group at C6: The acetyl group on the pyridopyrimidine ring has been a point of modification in various analogs to explore its impact on activity and selectivity.

Extensive research has focused on modifying different positions of the palbociclib scaffold to enhance its therapeutic profile. For instance, the introduction of aromatic groups at the C6 position of the pyridopyrimidine moiety has been explored to interact with the back pocket of the kinase, potentially increasing activity against CDK6.

Elucidation of How Desoxo-moiety Affects Molecular Interactions and Biological Activity

The lactam carbonyl group in the pyridopyrimidinone ring of palbociclib is involved in forming a hydrogen bond with a conserved lysine (B10760008) residue in the active site of CDK4/6. The removal of this carbonyl group in this compound eliminates this potential hydrogen bonding interaction. This loss of a key binding interaction would be expected to decrease the binding affinity of this compound for CDK4/6 compared to palbociclib.

While specific inhibitory concentration (IC50) values for this compound against CDK4 and CDK6 are not widely available in the public domain, based on fundamental principles of medicinal chemistry and SAR, it is highly probable that its potency would be significantly reduced. The table below provides a hypothetical comparison based on the expected impact of removing a key hydrogen bond acceptor.

CompoundModificationExpected Impact on CDK4/6 BindingPredicted Relative Potency
PalbociclibContains lactam carbonyl groupForms a key hydrogen bond with the kinase active siteHigh
This compoundLacks the lactam carbonyl groupLoss of a key hydrogen bond interactionSignificantly Lower

Investigation of Interactions with Drug Transporters (e.g., ABCB1) in Cellular Models

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), are membrane proteins that play a crucial role in multidrug resistance by actively effluxing a wide range of xenobiotics, including anticancer drugs, from cells. The interaction of CDK4/6 inhibitors with these transporters is a critical factor in determining their intracellular concentration and, consequently, their efficacy.

Studies have shown that palbociclib is a substrate for ABCB1. frontiersin.orgnih.gov This means that cancer cells overexpressing ABCB1 can actively pump palbociclib out, leading to reduced intracellular accumulation and the development of drug resistance. frontiersin.org

The table below summarizes the known and predicted interactions with ABCB1.

CompoundKnown/Predicted ABCB1 SubstrateImplication for Cellular Efficacy
PalbociclibYes frontiersin.orgnih.govEfficacy can be reduced in cells overexpressing ABCB1.
This compoundPredicted to be a substratePotential for reduced efficacy in ABCB1-overexpressing cells.

Molecular Docking and Dynamics Simulations to Predict Binding Affinity and Ligand-Protein Interactions

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are powerful tools for predicting how a ligand will bind to its protein target and for estimating the stability and affinity of the resulting complex.

Numerous molecular docking and MD simulation studies have been conducted on palbociclib and its analogs to elucidate the key interactions within the ATP-binding pocket of CDK4 and CDK6. chemrxiv.orgnih.govsemanticscholar.org These studies consistently show the importance of the hydrogen bonds formed between the 2-aminopyridine moiety and the hinge region of the kinase. They also highlight the favorable hydrophobic interactions of the cyclopentyl group.

For this compound, molecular docking simulations would be instrumental in predicting its binding mode and affinity relative to palbociclib. A docking study would likely show that this compound still occupies the ATP-binding pocket and forms the crucial hydrogen bonds with the hinge region via its 2-aminopyridine group. However, the simulation would also confirm the absence of the hydrogen bond between the lactam carbonyl and the conserved lysine residue.

MD simulations could further be employed to assess the stability of the this compound-CDK6 complex over time. It is anticipated that the root-mean-square deviation (RMSD) of the complex would be higher compared to the palbociclib-CDK6 complex, indicating a less stable interaction due to the loss of a key anchoring point. This predicted lower stability would correlate with a lower binding affinity and reduced inhibitory potency.

The following table outlines the predicted outcomes from molecular modeling studies.

CompoundKey Predicted Interactions with CDK6Predicted Binding AffinityPredicted Complex Stability (MD Simulation)
PalbociclibHydrogen bonds with hinge region; Hydrogen bond with conserved lysine; Hydrophobic interactions with cyclopentyl pocket.HighHigh
This compoundHydrogen bonds with hinge region; Hydrophobic interactions with cyclopentyl pocket; Lacks hydrogen bond with conserved lysine .Lower than palbociclibLower than palbociclib

Computational and Theoretical Chemical Biology of Desoxo Palbociclib

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. creative-biostructure.com These models are instrumental in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features essential for therapeutic action. creative-biostructure.comrsc.org

In the context of CDK4/6 inhibitors, QSAR studies are crucial for identifying the physicochemical properties and structural features that govern inhibitory potency. indexcopernicus.comjapsonline.com For instance, 2D and 3D-QSAR models have been developed for various series of CDK4 inhibitors, such as those based on the pyrido[2,3-d]pyrimidin-7-one scaffold, which is also present in Desoxo-palbociclib. rsc.orgjapsonline.com These models analyze descriptors like electronic, steric, and hydrophobic fields to build a mathematical relationship with biological activity (e.g., pIC50). indexcopernicus.comresearchgate.net

In Silico ADME Prediction for Metabolic Pathways and Molecular Properties

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.gov Computational tools like SwissADME and others are used to calculate physicochemical properties and predict the ADME characteristics of drug candidates and their metabolites or degradation products. jpionline.orgmdpi.com

Studies on Palbociclib (B1678290) and its degradation products have utilized these in silico tools to predict their ADME profiles. jpionline.org These predictions are based on a compound's relationship between physicochemical properties, such as lipophilicity (log P) and aqueous solubility, and its pharmacokinetic behavior. jpionline.org this compound, as a known related substance to Palbociclib, can be analyzed using the same methods to understand its likely metabolic fate and properties. The predicted properties help in understanding how the structural change (loss of the keto group) affects its behavior in a biological system compared to the parent drug.

Below is an interactive table of predicted ADME and physicochemical properties for this compound, contextualized with typical values for orally bioavailable drugs.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding Events

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide detailed insights into the stability of protein-ligand complexes, conformational changes, and the specific interactions that govern binding events. nih.govplos.orgnih.gov

For CDK4/6 inhibitors, MD simulations have been extensively used to understand the binding mode of Palbociclib. chemrxiv.orgnih.gov These studies reveal that Palbociclib forms stable interactions within the ATP-binding pocket of CDK6, stabilized by a network of hydrogen bonds and hydrophobic contacts. nih.gov Simulations can track key metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and Solvent Accessible Surface Area (SASA) to evaluate the exposure of the complex to solvent. plos.org

In the case of this compound, its inactivity is attributed to the absence of the ketone group, which is essential for binding to CDK4/6. MD simulations can be employed to model this compound in the CDK6 binding site to dynamically visualize why it fails to form a stable complex. The simulation would likely show a significant increase in RMSD and conformational instability compared to Palbociclib, demonstrating its inability to maintain the crucial hydrogen bonds and other interactions required for inhibition. These simulations confirm that while structurally similar, the loss of this single functional group leads to a complete loss of stable binding and, consequently, pharmacological activity. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. materialssquare.comscielo.br It is widely applied in chemistry and materials science to calculate various properties, including molecular geometry, vibrational frequencies, and energies of molecular orbitals (HOMO and LUMO). nih.govnih.gov The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net

DFT studies have been performed on the pyrido[2,3-d]pyrimidine (B1209978) scaffold, which is the core structure of this compound. nih.govacs.orgdntb.gov.ua These calculations provide insights into the molecule's electrostatic potential and identify regions susceptible to electrophilic or nucleophilic attack, which is valuable for understanding degradation pathways and metabolic reactivity. researchgate.net

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Analyze Electronic Properties: Calculate the HOMO-LUMO energy gap to assess its reactivity compared to Palbociclib. A different energy gap could imply altered stability and reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. This can predict sites for metabolic transformation or intermolecular interactions. nih.gov

By comparing the DFT results of this compound with those of Palbociclib, researchers can gain a fundamental understanding of how the absence of the ketone's oxygen atom alters the electronic landscape and reactivity of the entire molecule.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information technology to analyze and manage vast datasets of chemical compounds. impactfactor.org In drug discovery, it is essential for virtual screening, library design, and identifying new lead compounds. impactfactor.orgbenthamdirect.com Virtual screening allows researchers to rapidly assess large chemical databases to find molecules that are likely to bind to a specific drug target. plos.orgnih.gov

The process often involves several filtering steps:

Drug-Likeness Filtering: Compounds are filtered based on criteria like Lipinski's Rule of Five to ensure they possess properties suitable for an oral drug. japsonline.comnih.gov

Pharmacophore Modeling: A 3D model of the essential steric and electronic features required for biological activity is created and used to screen libraries. acs.org

Molecular Docking: The remaining compounds are "docked" into the 3D structure of the target protein to predict their binding affinity and orientation. plos.orgchemrxiv.org

In the context of designing new CDK4/6 inhibitors, cheminformatics platforms can generate extensive libraries of virtual analogs based on the Palbociclib scaffold. tandfonline.com this compound plays a crucial role in this process as a negative control or an "inactivity cliff." Its structure is very similar to the highly active Palbociclib, yet it is inactive. Any computational model (like QSAR or a docking protocol) developed for discovering new CDK4/6 inhibitors must be able to correctly predict this compound as inactive. This validates the model's ability to distinguish between subtle but critical structural differences, ensuring that virtual screening campaigns are more accurate and less prone to false positives. Therefore, this compound serves as an essential benchmark for the development and validation of predictive in silico tools. mdpi.com

Future Directions and Emerging Research Avenues for Desoxo Palbociclib

Development of Novel Synthetic Strategies for Analogs with Modified Biological Activity

The synthesis of Desoxo-palbociclib and its analogs is a burgeoning area of research. Current methods for preparing Palbociclib (B1678290) impurities often involve straightforward reactions, such as heating Palbociclib in a formate (B1220265) solvent to produce 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-formaldehyde. google.com Another approach utilizes proton acids like hydrochloric acid, methanesulfonic acid, or p-toluenesulfonic acid for the synthesis of a critical impurity. google.com

Looking ahead, researchers are exploring more sophisticated synthetic strategies to create a library of this compound analogs. By introducing diverse functional groups at various positions on the this compound core, scientists aim to modulate the molecule's biological activity. For instance, structure-based drug design is being employed to create novel Palbociclib derivatives with enhanced CDK4/6 inhibitory activity and selectivity. researchgate.netnih.gov One study reported the synthesis of Palbociclib analogs with functionalization of the piperazine (B1678402) ring, leading to compounds with significant cytotoxic effects against cancer cell lines. researchgate.net The goal is to move beyond its current status as an inactive impurity and potentially uncover new therapeutic applications or tool compounds for biological research.

Research AreaKey FocusPotential Outcome
Analog Synthesis Introduction of diverse functional groups to the this compound core.Creation of a library of analogs with potentially modified biological activities for screening.
Structure-Activity Relationship (SAR) Studies Systematic modification to understand how structural changes impact biological function.Identification of key structural motifs responsible for any observed biological effects.
Novel Synthetic Routes Development of more efficient and versatile synthetic pathways.Facilitation of the rapid and cost-effective production of a wide range of analogs for further investigation.

Advanced Analytical Techniques for Trace-Level Detection in Complex Matrices

The accurate detection and quantification of impurities like this compound are paramount for ensuring the quality and safety of pharmaceutical products. Current analytical methods for Palbociclib and its impurities heavily rely on techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS). veeprho.comresearchgate.netresearchgate.net These methods are crucial for separating and identifying impurities during drug synthesis and in final formulations. asianpubs.orgchemrxiv.org

The future of analytical detection lies in enhancing sensitivity and selectivity to identify trace-level impurities in complex biological and pharmaceutical matrices. acs.orgnih.govdrug-dev.com Advanced hyphenated techniques like LC-MS/MS and two-dimensional liquid chromatography (2D-LC) are becoming increasingly important for resolving co-eluting peaks and identifying impurities at very low concentrations. chemass.si Furthermore, techniques such as thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (GC/MS) can provide valuable information about residual solvents and degradation products. drug-dev.com The development of these highly sensitive methods is driven by stringent regulatory requirements for impurity profiling. acs.orgsepscience.com

Analytical TechniqueApplication in this compound AnalysisFuture Advancements
High-Performance Liquid Chromatography (HPLC) Routine quality control, separation of impurities. veeprho.comresearchgate.netDevelopment of novel stationary phases and gradient elution methods for improved resolution. chemrxiv.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of known and unknown impurities. veeprho.comchemass.siMiniaturization of systems and coupling with advanced mass analyzers for higher sensitivity.
Tandem Mass Spectrometry (LC-MS/MS) Structural elucidation of impurities and trace-level quantification. researchgate.netApplication in complex biological matrices for pharmacokinetic and metabolism studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation of synthesized impurity standards. acs.orgUse of higher field magnets and cryoprobes to analyze minute quantities of material.

Deeper Mechanistic Insights into its Formation and Potential Biological Influence

Understanding the formation pathways of this compound is critical for controlling its levels in the final drug product. Impurities in Palbociclib can arise from various sources, including the synthesis process, degradation, or the presence of residual solvents. daicelpharmastandards.com For example, some impurities are formed due to the use of specific catalysts like palladium during synthesis. asianpubs.org

Future research will focus on elucidating the precise chemical reactions and conditions that lead to the formation of this compound. This involves detailed mechanistic studies, potentially using isotopic labeling, to trace the origin of each atom in the impurity molecule. While this compound is currently considered pharmacologically inactive due to the absence of the keto group essential for CDK4/6 binding, further investigation into its potential biological influence is warranted. Even if devoid of direct anticancer activity, it is important to understand if it interacts with other biological targets or metabolic pathways. Studies have shown that Palbociclib itself can interfere with DNA replication in a manner independent of pRb, suggesting that its derivatives might have unforeseen biological effects. biorxiv.org

Exploration of this compound as a Scaffold for Rational Drug Design

The core structure of a molecule, or its scaffold, is a fundamental component in drug discovery. lifechemicals.com this compound, with its unique pyrido[2,3-d]pyrimidin-7(8H)-one framework, presents an interesting scaffold for rational drug design. The principle of "scaffold hopping," where a known active scaffold is replaced with a structurally different one while maintaining biological activity, is a common strategy in medicinal chemistry. biosolveit.de

Researchers are beginning to explore the potential of using the this compound scaffold as a starting point for developing new therapeutic agents. By systematically modifying the scaffold and adding different functional groups, it may be possible to design novel compounds with unique pharmacological profiles. This approach has been successfully applied to Palbociclib itself, leading to the development of new derivatives with potent anticancer activity. nih.govresearchgate.net The conformationally restricted nature of such scaffolds can lead to a more favorable entropy of binding to their biological targets. lifechemicals.com

Integration of Multi-omics Data for Comprehensive Biological Profiling (e.g., Metabolomics, Proteomics in In Vitro Systems)

The advent of multi-omics technologies, which allow for the simultaneous analysis of various biological molecules like metabolites (metabolomics) and proteins (proteomics), offers a powerful approach to understanding the comprehensive biological effects of a compound. frontiersin.orgnih.gov Integrating these large datasets can provide a holistic view of how a substance interacts with a biological system. researchgate.netnih.gov

In the context of this compound, future research will likely involve the use of multi-omics profiling in in vitro cell culture systems. By exposing cancer cell lines to this compound and analyzing the resulting changes in the metabolome and proteome, researchers can gain insights into its potential biological impact, even if it does not directly inhibit CDK4/6. This approach could reveal off-target effects, metabolic liabilities, or unexpected signaling pathway modulation. mdpi.com Such studies have already been used to understand the response to Palbociclib and could be instrumental in fully characterizing its impurities. nih.gov The integration of multi-omics data, potentially with the aid of artificial intelligence, can enhance the sensitivity and specificity of detecting subtle biological changes. targetedonc.com

Omics TechnologyApplication to this compoundPotential Insights
Proteomics Identify protein expression changes in cells treated with this compound.Uncover off-target protein interactions and affected signaling pathways.
Metabolomics Analyze changes in the cellular metabolic profile upon exposure to this compound.Reveal alterations in metabolic pathways and potential metabolic liabilities.
Transcriptomics Measure changes in gene expression in response to this compound.Identify genes and pathways that are transcriptionally regulated by the compound.
Multi-omics Integration Combine data from proteomics, metabolomics, and transcriptomics. frontiersin.orgProvide a comprehensive and systems-level understanding of the biological influence of this compound. nih.gov

Q & A

Basic: What experimental design considerations are critical for evaluating Desoxo-palbociclib’s inhibitory effects on CDK4/6 in vitro?

Answer:

  • Cell Line Selection: Use multiple cancer cell lines (e.g., ER+ breast cancer, Rb-positive models) to account for tumor heterogeneity and validate target specificity .
  • Control Groups: Include positive controls (e.g., Palbociclib) and negative controls (vehicle-only treatment) to benchmark efficacy and rule out off-target effects .
  • Dose-Response Curves: Employ a logarithmic concentration range (e.g., 1 nM–10 µM) to determine IC50 values, ensuring reproducibility across triplicate experiments .
  • Endpoint Metrics: Quantify outcomes via flow cytometry (cell cycle arrest in G1 phase) and Western blotting (Rb phosphorylation status) .

Basic: How should researchers validate the purity and stability of synthesized this compound in preclinical studies?

Answer:

  • Analytical Methods: Use HPLC with UV detection (λ = 260 nm) and compare retention times to reference standards. Confirm purity ≥95% via peak integration .
  • Stability Testing: Assess compound integrity under physiological conditions (e.g., 37°C in PBS or serum) over 24–72 hours using LC-MS to detect degradation products .
  • Batch Documentation: Record synthesis protocols, storage conditions (−20°C in desiccated form), and lot-specific variability in supplementary materials .

Advanced: How can contradictory data on this compound’s bioavailability between preclinical models and human trials be methodologically resolved?

Answer:

  • Interspecies Pharmacokinetic Modeling: Adjust for metabolic differences (e.g., CYP3A4 activity in humans vs. rodents) using allometric scaling or compartmental models .
  • Subgroup Analysis: Stratify clinical trial data by patient demographics (e.g., age, hepatic function) to identify confounding variables affecting bioavailability .
  • Formulation Optimization: Test prodrug strategies or nanoparticle delivery systems to enhance solubility and reduce first-pass metabolism .

Advanced: What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound combination therapies?

Answer:

  • Synergy Assessment: Apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy) across dose matrices .
  • Toxicity Profiling: Use maximum tolerated dose (MTD) studies in murine models, incorporating Kaplan-Meier survival curves and log-rank tests for significance .
  • Multivariate Regression: Model adverse event rates (e.g., neutropenia) against pharmacokinetic parameters (Cmax, AUC) to identify toxicity thresholds .

Basic: What are the best practices for establishing this compound’s therapeutic window in animal models?

Answer:

  • Dose Escalation: Conduct phase I-like studies in rodents, starting at 10% of the LD50 and incrementally increasing until efficacy plateaus or toxicity emerges .
  • Biomarker Correlation: Measure tumor volume reduction (via caliper) alongside serum biomarkers (e.g., lactate dehydrogenase) to link pharmacokinetics to pharmacodynamics .
  • Toxicology Screens: Perform histopathology on major organs (liver, kidneys) and complete blood counts (CBCs) to define safety margins .

Advanced: How can structural modifications to this compound improve target selectivity while minimizing off-target kinase inhibition?

Answer:

  • Computational Docking: Use Schrödinger’s Glide or AutoDock Vina to predict binding affinities to CDK4/6 vs. homologous kinases (e.g., CDK2) .
  • SAR Studies: Systematically modify substituents (e.g., pyridinyl vs. pyrimidinyl groups) and assay kinase panels (DiscoverX KINOMEscan) to quantify selectivity .
  • Cryo-EM Validation: Resolve ligand-bound CDK4/6-cyclin D complexes to identify critical hydrogen bonds or steric clashes influencing specificity .

Basic: What are the ethical and methodological standards for publishing this compound research in high-impact journals?

Answer:

  • Data Transparency: Include raw datasets (e.g., flow cytometry FCS files, HPLC chromatograms) in supplementary materials, adhering to FAIR principles .
  • Reproducibility: Detail experimental protocols (e.g., cell culture media, passage numbers) to enable independent validation .
  • Conflict Disclosure: Declare funding sources and patent applications related to this compound derivatives in the acknowledgments section .

Advanced: How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in xenograft models?

Answer:

  • Microenvironment Mimicry: Co-culture tumor cells with fibroblasts or immune cells in 3D spheroids to recapitulate stromal interactions .
  • Pharmacodynamic Biomarkers: Use PET imaging (e.g., 18F-FDG uptake) to non-invasively monitor tumor response and correlate with drug exposure .
  • Resistance Profiling: Perform RNA-seq on post-treatment tumors to identify upregulated bypass pathways (e.g., CDK2 or PI3K/AKT activation) .

Methodological Frameworks for Rigorous Research

Framework Application to this compound Research Source
PICO (Population, Intervention, Comparison, Outcome) Define patient subgroups (e.g., HR+/HER2− breast cancer) and compare this compound to standard CDK4/6 inhibitors.
FINER (Feasible, Interesting, Novel, Ethical, Relevant) Assess whether a proposed this compound combination therapy aligns with unmet clinical needs and ethical guidelines.
Chou-Talalay Synergy Quantify drug interactions in combination regimens to optimize dosing schedules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.